molecular formula C18H26LiNO4 B5196932 Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate

Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate

Cat. No.: B5196932
M. Wt: 327.4 g/mol
InChI Key: UCLXPTXGONQUOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate is an organic compound with the molecular formula C18H26LiNO4 It is a lithium salt derivative of hexanoic acid, featuring a pentoxybenzoyl group attached to the amino group of hexanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with 4-pentoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with lithium hydroxide to form the lithium salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the pentoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit glycogen synthase kinase-3 (GSK-3), leading to downstream effects on cellular signaling pathways such as Wnt/β-catenin and CREB/brain-derived neurotrophic factor (BDNF).

Comparison with Similar Compounds

Similar Compounds

  • Lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate
  • Lithium 6-{[4-(methoxy)benzoyl]amino}hexanoate
  • Lithium 6-{[4-(ethoxy)benzoyl]amino}hexanoate

Uniqueness

Lithium;6-[(4-pentoxybenzoyl)amino]hexanoate is unique due to its specific pentoxybenzoyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

lithium;6-[(4-pentoxybenzoyl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.Li/c1-2-3-7-14-23-16-11-9-15(10-12-16)18(22)19-13-6-4-5-8-17(20)21;/h9-12H,2-8,13-14H2,1H3,(H,19,22)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLXPTXGONQUOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCOC1=CC=C(C=C1)C(=O)NCCCCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.